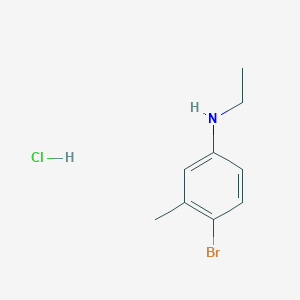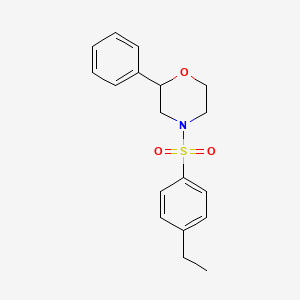![molecular formula C19H20N6O B2493736 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)-N-méthylbenzamide CAS No. 2309191-22-6](/img/structure/B2493736.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)-N-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Le squelette triazolo[4,3-b]pyridazine a suscité l’intérêt pour son potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié les dérivés de ce composé pour leur capacité à inhiber la croissance tumorale, induire l’apoptose et interférer avec les voies de signalisation des cellules cancéreuses. Des études supplémentaires sont nécessaires pour élucider les mécanismes spécifiques et optimiser leur efficacité dans les thérapies anticancéreuses ciblées .
Propriétés antimicrobiennes
Les dérivés de la N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azétidin-3-yl)-N-méthylbenzamide ont démontré une activité antimicrobienne prometteuse. Ils présentent des effets inhibiteurs contre divers agents pathogènes, notamment les bactéries, les champignons et les levures. Ces composés pourraient potentiellement servir de nouveaux agents antimicrobiens dans la lutte contre les maladies infectieuses .
Effets analgésiques et anti-inflammatoires
Les composés à base de triazolo[4,3-b]pyridazine ont été explorés pour leurs propriétés analgésiques et anti-inflammatoires. Ils peuvent moduler les voies de la douleur et réduire l’inflammation, ce qui en fait des candidats pertinents pour la gestion de la douleur et les troubles inflammatoires .
Potentiel antioxydant
Certains dérivés de ce composé présentent une activité antioxydante. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages causés par les radicaux libres. Enquêter sur les mécanismes antioxydants de ces molécules pourrait conduire à des applications thérapeutiques .
Propriétés antivirales
Les dérivés de triazolo[4,3-b]pyridazine ont montré une activité antivirale contre des virus spécifiques. Les chercheurs ont étudié leurs effets sur la réplication et l’entrée virales, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux .
Agents antituberculeux
Les dérivés de triazolo[4,3-b]pyridazine ont également été évalués pour leur potentiel en tant qu’agents antituberculeux. La tuberculose reste un problème de santé mondiale, et de nouveaux traitements sont urgemment nécessaires .
En résumé, la this compound et ses dérivés sont prometteurs dans divers domaines, de la recherche sur le cancer à la thérapie antimicrobienne. Les chercheurs continuent d’explorer leur potentiel, dans le but de développer de nouveaux médicaments pour les maladies multifonctionnelles. 🌟 .
Propriétés
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h2-6,9-10,13,15H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBGWLHBFGKYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
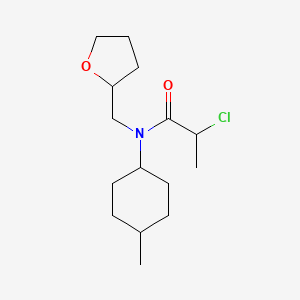
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)


![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
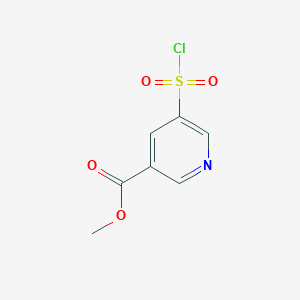
![N-(4-methyl-2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide](/img/structure/B2493670.png)

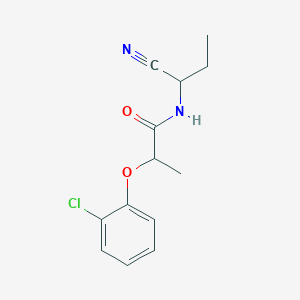

![spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutane]-3'-one](/img/structure/B2493674.png)
